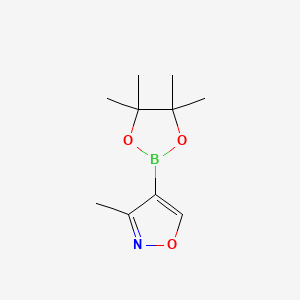

3-Methylisoxazole-4-boronic Acid Pinacol Ester

Description

3-Methylisoxazole-4-boronic Acid Pinacol Ester (CAS: 1346808-41-0) is a boronic acid derivative where the boron atom is protected as a pinacol ester. Its structure features a methyl-substituted isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials due to its stability and compatibility with transition-metal catalysts .

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents compared to the parent boronic acid, facilitating its use in anhydrous reaction conditions . Key spectral characteristics include a singlet peak for the pinacol ester’s methyl groups at δ 1.37–1.38 in <sup>1</sup>H NMR and distinct <sup>13</sup>C NMR signals at δ 24.90–84.00 .

Properties

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7-8(6-13-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXDQNNFDJRLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CON=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylisoxazole-4-boronic Acid Pinacol Ester typically involves the borylation of an isoxazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methylisoxazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: The boron-containing dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Reduced isoxazole derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Applications

Boronic acids, including 3-Methylisoxazole-4-boronic Acid Pinacol Ester, are recognized for their potential in anticancer therapies. They can inhibit proteasomes, which are crucial for protein degradation within cells. The first FDA-approved drug containing a boronic acid, Bortezomib (Velcade), is used to treat multiple myeloma and has paved the way for further research into similar compounds . The structural characteristics of 3-Methylisoxazole-4-boronic Acid Pinacol Ester suggest it may also serve as a scaffold for developing novel anticancer agents.

1.2 Antibacterial and Antiviral Properties

Research indicates that boronic acids can possess antibacterial and antiviral activities. The ability of these compounds to form reversible covalent bonds with diols makes them suitable for targeting specific enzymes involved in bacterial and viral replication processes . Investigations into the use of 3-Methylisoxazole-4-boronic Acid Pinacol Ester in this context are ongoing, with potential applications in developing new therapeutic agents against resistant strains of bacteria and viruses.

Organic Synthesis

2.1 Cross-Coupling Reactions

3-Methylisoxazole-4-boronic Acid Pinacol Ester is valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can act as a coupling partner with various electrophiles to synthesize complex organic molecules, making it an important reagent in pharmaceutical and materials chemistry .

2.2 Synthesis of Agrochemicals

The compound's reactivity also extends to the synthesis of agrochemicals. Boronic acids have been utilized in creating herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The versatility of 3-Methylisoxazole-4-boronic Acid Pinacol Ester allows for modifications that can enhance its efficacy as an agrochemical agent .

Sensor Technology

3.1 Chemical Sensors

The unique properties of boronic acids enable their use in sensor technology, particularly for detecting sugars and other diols. 3-Methylisoxazole-4-boronic Acid Pinacol Ester can be incorporated into sensor designs that exploit its ability to form stable complexes with target analytes, providing a method for real-time monitoring of biological processes .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 3-Methylisoxazole-4-boronic Acid Pinacol Ester involves its ability to form stable carbon-carbon bonds through cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst, which then couples with an aryl halide to form the desired product .

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows moderate solubility in chloroform (highest) and hydrocarbons (lowest) .

- 3-Methylisoxazole-4-boronic Acid Pinacol Ester likely follows this trend, though substituents like the methyl-isoxazole may slightly reduce polarity, enhancing solubility in non-polar solvents.

- 5-Methylisoxazole-4-boronic Acid Pinacol Ester (CAS: 501902-15-4), a positional isomer, may exhibit similar solubility but with subtle differences due to steric effects .

Table 1: Solubility Comparison

| Compound | Chloroform | Acetone | Hydrocarbons |

|---|---|---|---|

| Phenylboronic Acid | Moderate | High | Very Low |

| Phenylboronic Acid Pinacol Ester | High | Moderate | Low |

| 3-Methylisoxazole-4-boronic Acid Ester | High* | Moderate | Moderate* |

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura couplings. Reactivity depends on electronic and steric factors:

- Oxazole-5-boronic Acid Pinacol Ester (CAS: AS46745): The absence of a methyl group reduces steric hindrance, possibly improving coupling efficiency with bulky substrates .

- 3,5-Dimethylisoxazole-4-boronic Acid (CAS: 16114-47-9): Additional methyl groups may hinder catalyst access, reducing reaction rates .

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Relative Reactivity | Key Factor |

|---|---|---|

| 3-Methylisoxazole-4-boronic Acid Ester | High | Electron-donating methyl |

| 4-Nitrophenylboronic Acid Ester | Moderate | Electron-withdrawing nitro |

| Oxazole-5-boronic Acid Ester | High | Low steric hindrance |

Physical and Spectral Properties

- Molecular Weight : 3-Methylisoxazole-4-boronic Acid Pinacol Ester has a molecular weight of ~237.06 g/mol (estimated), comparable to 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester (250.10 g/mol) .

- NMR Signals : The pinacol ester’s methyl groups produce a singlet at δ 1.37–1.38 in <sup>1</sup>H NMR, consistent across analogs like 1-Boc-6-methoxyindole-3-boronic Acid Pinacol Ester .

Commercial Availability and Cost

- 3-Methylisoxazole-4-boronic Acid Pinacol Ester : Priced competitively, though exact data is unavailable. Comparable compounds like Oxazole-5-boronic Acid Pinacol Ester cost ~€157/250mg .

- Indazole-derived esters (e.g., 7-Fluoro-1H-indazole-4-boronic Acid Pinacol Ester ) are pricier (€769/250mg) due to complex synthesis .

Biological Activity

3-Methylisoxazole-4-boronic Acid Pinacol Ester (CAS No. 1421846-79-8) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines an isoxazole ring with a boron-containing moiety, which can enhance its reactivity and biological efficacy. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Methylisoxazole-4-boronic Acid Pinacol Ester is CHBNO, with a molecular weight of approximately 239.12 g/mol. The structure features a methyl group on the isoxazole ring and a pinacol ester, which contributes to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 239.12 g/mol |

| CAS Number | 1421846-79-8 |

The biological activity of 3-Methylisoxazole-4-boronic Acid Pinacol Ester is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. Boronic acids, including this compound, can form reversible covalent bonds with diols and other nucleophiles, influencing various biological pathways.

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of proteases or other enzymes, thereby modulating their activity.

- Signal Modulation : The interaction of this compound with receptor sites can alter signaling pathways, affecting cellular responses such as proliferation and apoptosis.

Biological Activities

Research has indicated several potential biological activities associated with 3-Methylisoxazole-4-boronic Acid Pinacol Ester:

- Anticancer Activity : Boronic acids have been linked to anticancer properties through their role in inhibiting proteasomes, which are crucial for regulating protein degradation in cancer cells.

- Antimicrobial Properties : Some studies suggest that compounds similar to this boronic acid derivative exhibit antimicrobial effects against various pathogens.

- Potential as Drug Delivery Agents : The unique chemical properties allow for the development of drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological applications of boronic acid derivatives, including 3-Methylisoxazole-4-boronic Acid Pinacol Ester:

-

Anticancer Studies :

- A study highlighted the role of boronic acids in enhancing the efficacy of existing anticancer drugs by overcoming drug resistance mechanisms in cancer cells . The combination therapy using bortezomib (a known boronic acid drug) showed significant improvements in treatment outcomes for multiple myeloma patients.

- Antimicrobial Research :

- Synthetic Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.